molecular formula C6H13NO2 B13506922 (3S,5R)-5-methoxypiperidin-3-ol

(3S,5R)-5-methoxypiperidin-3-ol

Cat. No.: B13506922
M. Wt: 131.17 g/mol
InChI Key: SCURWHOZLNXVPF-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,5R)-5-methoxypiperidin-3-ol is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and it is substituted with a methoxy group at the 5-position and a hydroxyl group at the 3-position. The stereochemistry of the compound is defined by the (3S,5R) configuration, indicating the specific three-dimensional arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-5-methoxypiperidin-3-ol can be achieved through several synthetic routes. One common method involves the use of starting materials such as piperidine derivatives and appropriate reagents to introduce the methoxy and hydroxyl groups at the desired positions. The reaction conditions typically involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metal catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the stereochemistry and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-5-methoxypiperidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or convert the methoxy group to a methyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like sodium methoxide or potassium tert-butoxide for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the methoxy group may yield a methyl-substituted piperidine.

Scientific Research Applications

(3S,5R)-5-methoxypiperidin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as its use as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (3S,5R)-5-methoxypiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, the hydroxyl group may form hydrogen bonds with active site residues of enzymes, while the methoxy group may interact with hydrophobic pockets, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    (3R,5S)-5-methoxypiperidin-3-ol: This is the enantiomer of (3S,5R)-5-methoxypiperidin-3-ol, with the opposite stereochemistry at the chiral centers.

    (3S,5S)-5-methoxypiperidin-3-ol: Another stereoisomer with different spatial arrangement of the substituents.

    (3R,5R)-5-methoxypiperidin-3-ol: Yet another stereoisomer with a unique configuration.

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity compared to its stereoisomers. The (3S,5R) configuration may result in distinct interactions with molecular targets, leading to different pharmacological profiles and applications.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(3S,5R)-5-methoxypiperidin-3-ol

InChI

InChI=1S/C6H13NO2/c1-9-6-2-5(8)3-7-4-6/h5-8H,2-4H2,1H3/t5-,6+/m0/s1

InChI Key

SCURWHOZLNXVPF-NTSWFWBYSA-N

Isomeric SMILES

CO[C@@H]1C[C@@H](CNC1)O

Canonical SMILES

COC1CC(CNC1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.